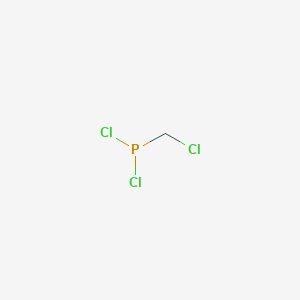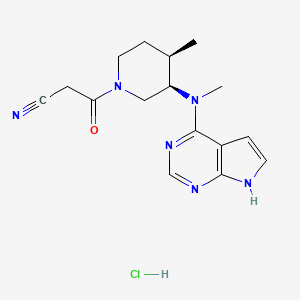
Tofacitinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofacitinib hydrochloride is a medication primarily used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, polyarticular course juvenile idiopathic arthritis, and ulcerative colitis . It is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is crucial for the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib hydrochloride involves several steps. One common method includes the reaction of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out in methanol at room temperature, followed by the addition of sodium borohydride to complete the reaction .
Industrial Production Methods: Industrial production of this compound often involves high-shear rapid mixture granulation and non-aqueous solvents as granulating fluids . This method ensures the stability and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tofacitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify its functional groups, affecting its pharmacological properties.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be analyzed using high-performance liquid chromatography (HPLC) and other analytical techniques .
Scientific Research Applications
Tofacitinib hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Tofacitinib hydrochloride exerts its effects by inhibiting Janus kinases (JAKs), a group of intracellular enzymes involved in the signaling pathways that regulate immune cell function . By blocking these enzymes, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs), thereby reducing the production of pro-inflammatory cytokines . This mechanism is crucial for its effectiveness in treating autoimmune diseases.
Comparison with Similar Compounds
Baricitinib: Another JAK inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used for rheumatoid arthritis.
Comparison: Tofacitinib hydrochloride is unique in its ability to inhibit multiple JAK enzymes (JAK1, JAK2, JAK3, and TYK2), whereas other compounds like baricitinib and upadacitinib are more selective . This broad inhibition allows this compound to be effective in a wider range of autoimmune diseases, but it also comes with a higher risk of side effects .
Properties
Molecular Formula |
C16H21ClN6O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |
InChI |
InChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1 |
InChI Key |
GAAYSQZMMCUMRF-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


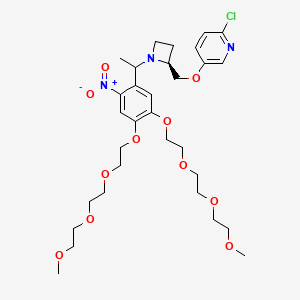
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
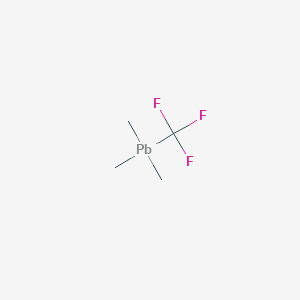
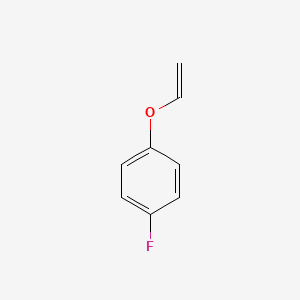
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)


